molecular formula C15H19N3O3S B2933257 2-(1H-indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone CAS No. 1144450-15-6

2-(1H-indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone

Cat. No.: B2933257
CAS No.: 1144450-15-6
M. Wt: 321.4
InChI Key: ZUIBWBLJFCALJR-UHFFFAOYSA-N
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Description

2-(1H-Indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone is a complex organic compound featuring an indole ring system, a piperazine ring, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted indoles and piperazines.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, including inflammation and microbial infections.

  • Industry: The compound's unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1H-Indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. The methylsulfonyl group enhances the compound's solubility and bioavailability, allowing it to reach its target sites more effectively.

Comparison with Similar Compounds

  • 2-(1H-Indol-3-yl)ethanone: Similar indole derivative with different substitution patterns.

  • 1-(4-(methylsulfonyl)piperazin-1-yl)ethanone: Piperazine derivative without the indole ring.

  • 2-(1H-Indol-1-yl)-N-methylethanamine: Indole derivative with an amine group instead of the piperazine ring.

Uniqueness: 2-(1H-Indol-1-yl)-1-(4-(methylsulfonyl)piperazin-1-yl)ethanone stands out due to its unique combination of functional groups, which contribute to its diverse range of applications and biological activities.

Properties

IUPAC Name

2-indol-1-yl-1-(4-methylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-22(20,21)18-10-8-16(9-11-18)15(19)12-17-7-6-13-4-2-3-5-14(13)17/h2-7H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIBWBLJFCALJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)CN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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